1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone
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Overview
Description
1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a biphenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their biological activities. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is recognized for its role in the development of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the biphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring. Subsequent reactions introduce the biphenyl group and the ethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as a kinase inhibitor in cancer therapy.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as kinases. The pyrazolo[3,4-d]pyrimidine moiety mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which is crucial for the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives
- 3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone is unique due to its specific combination of the biphenyl and pyrazolo[3,4-d]pyrimidine moieties, which confer distinct biological activities. This combination allows for targeted inhibition of specific kinases, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(4-phenylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-17(11-25-19-16-10-22-23-18(16)20-12-21-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNIDAMKQOYDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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